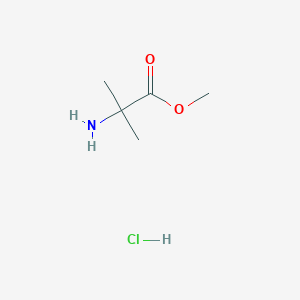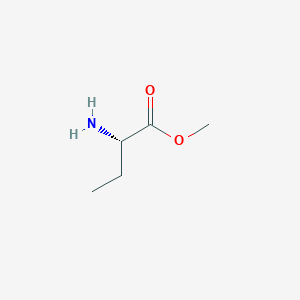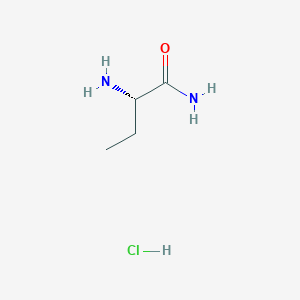
(R)-2-氨基辛二酸
描述
2-Aminosuberic acid is an important α-amino acid that has garnered significant attention due to its unique properties and applications in various fields. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its role in the synthesis of cyclic peptides, which have applications in drug design and development .
科学研究应用
2-Aminosuberic acid has a wide range of applications in scientific research, including:
作用机制
Target of Action
This compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body
Mode of Action
As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially influencing protein synthesis or neurotransmission . .
Biochemical Pathways
Amino acids and their derivatives can influence a variety of biochemical pathways, including those involved in protein synthesis, neurotransmission, and cellular metabolism
Pharmacokinetics
As an amino acid derivative, it may be absorbed and distributed in the body in a similar manner to other amino acids . .
Result of Action
Amino acids and their derivatives can have a variety of effects at the molecular and cellular level, potentially influencing protein synthesis, neurotransmission, and cellular metabolism
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Aminooctanedioic acid. Factors such as temperature and pH can affect enzyme activity, potentially influencing the action of ®-2-Aminooctanedioic acid . Additionally, the presence of other compounds in the environment may also influence the action of ®-2-Aminooctanedioic acid .
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminosuberic acid can be synthesized from aspartic acid through a series of chemical reactions. One common method involves the preparation of (S)-2-aminohept-6-enoate ester as a building block, followed by diversification through cross-metathesis reactions . The synthetic route typically includes steps such as HWE-type olefination, leading to the formation of unsaturated esters, and subsequent hydrogenation and hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-aminosuberic acid are not extensively documented, the general approach involves large-scale synthesis using similar chemical routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions: 2-Aminosuberic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or aldehydes.
相似化合物的比较
2-Aminosuberic acid can be compared with other similar compounds, such as:
2-Aminopimelic Acid: Both compounds are used as building blocks in peptide synthesis, but 2-aminosuberic acid has unique properties that make it more suitable for certain applications.
Cysteine Derivatives: These compounds also exhibit HDAC inhibitory activity, but 2-aminosuberic acid derivatives have shown higher potency and selectivity in some studies.
属性
IUPAC Name |
(2R)-2-aminooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173312 | |
| Record name | 2-Aminosuberic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-63-5 | |
| Record name | 2-Aminosuberic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminosuberic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















